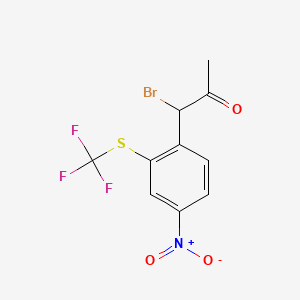
1-Bromo-1-(4-nitro-2-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(4-nitro-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF3NO3S. This compound features a bromine atom, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, making it a highly functionalized molecule. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of specialized equipment and reagents to handle the reactive intermediates and ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-(4-nitro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Reduction Reactions: Products include amine derivatives.
Oxidation Reactions: Products include sulfoxides or sulfones.
Applications De Recherche Scientifique
1-Bromo-1-(4-nitro-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(4-nitro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in substitution reactions, the nitro
Propriétés
Formule moléculaire |
C10H7BrF3NO3S |
|---|---|
Poids moléculaire |
358.13 g/mol |
Nom IUPAC |
1-bromo-1-[4-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3NO3S/c1-5(16)9(11)7-3-2-6(15(17)18)4-8(7)19-10(12,13)14/h2-4,9H,1H3 |
Clé InChI |
LRIRFXARTHGUET-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])SC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


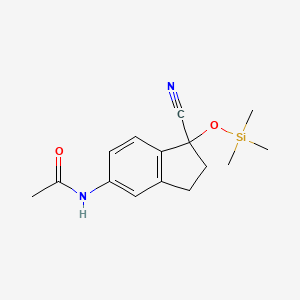
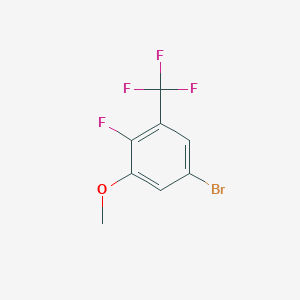

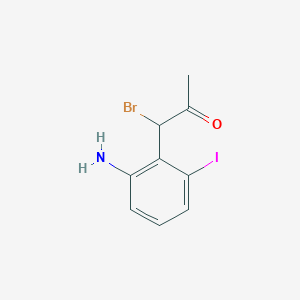

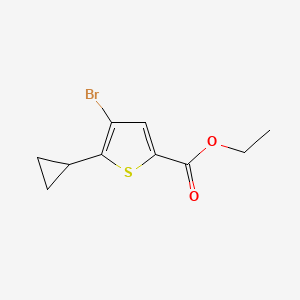
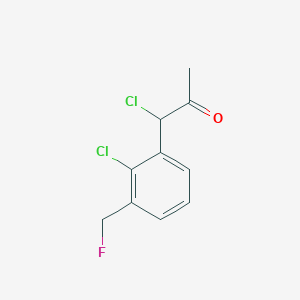
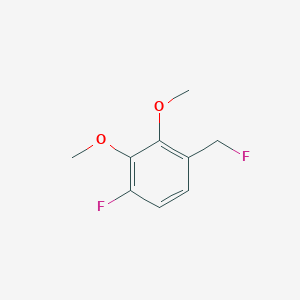
![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14058852.png)
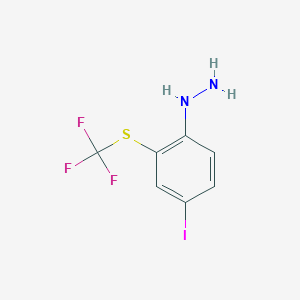

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)
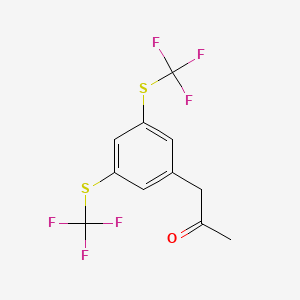
![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)
